molecular formula C15H14S2 B3066921 Benzyl 4-methylbenzene-1-carbodithioate CAS No. 93179-45-4

Benzyl 4-methylbenzene-1-carbodithioate

Cat. No.: B3066921
CAS No.: 93179-45-4
M. Wt: 258.4 g/mol
InChI Key: XEFQYDJMGWTVNB-UHFFFAOYSA-N
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Description

Benzyl 4-methylbenzene-1-carbodithioate is an organic compound that belongs to the class of carbodithioates. These compounds are characterized by the presence of a carbodithioate group, which consists of a carbon atom double-bonded to two sulfur atoms. This compound is particularly interesting due to its aromatic structure, which includes a benzyl group and a 4-methylbenzene group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-methylbenzene-1-carbodithioate typically involves the reaction of benzyl chloride with potassium 4-methylbenzene-1-carbodithioate. The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form thiols using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include bromine and nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Bromine, nitric acid.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Benzyl 4-methylbenzene-1-carbodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Benzyl 4-methylbenzene-1-carbodithioate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of drugs that target specific enzymes involved in disease processes.

Comparison with Similar Compounds

  • Benzyl 4-methylbenzenesulfonate
  • Benzyl 4-methylbenzoate
  • Benzyl 4-methylbenzamide

Comparison: Benzyl 4-methylbenzene-1-carbodithioate is unique due to the presence of the carbodithioate group, which imparts distinct chemical reactivity compared to other similar compounds. For example, while Benzyl 4-methylbenzenesulfonate is more prone to undergo sulfonation reactions, this compound is more reactive towards oxidation and reduction reactions. This makes it a versatile compound in various chemical transformations and applications.

Properties

IUPAC Name

benzyl 4-methylbenzenecarbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S2/c1-12-7-9-14(10-8-12)15(16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFQYDJMGWTVNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=S)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50538227
Record name Benzyl 4-methylbenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93179-45-4
Record name Benzyl 4-methylbenzene-1-carbodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50538227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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